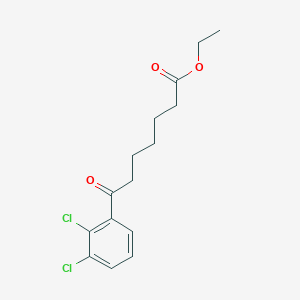

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate

Description

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate is a synthetic ester characterized by a heptanoate backbone substituted with a 2,3-dichlorophenyl ketone group at the seventh carbon. Notably, the 2,3-dichlorophenyl group is a common pharmacophore in antipsychotics like aripiprazole , hinting at possible bioactivity in related pathways.

Propriétés

IUPAC Name |

ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEZVRYEAQLCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645743 | |

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-91-8 | |

| Record name | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate typically involves the esterification of 7-(2,3-dichlorophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieving high-quality product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reducing agents used.

Substitution: Various substitution reactions can occur, particularly at the phenyl ring, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate, highlighting variations in substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Position and Type: Chlorine vs. Positional Isomerism: The 2,3-dichloro configuration in the target compound contrasts with 2,4-dichloro or 3-methoxy analogs, altering steric hindrance and electronic effects critical for receptor interactions .

Aliphatic Chain Modifications: Ethyl 7-chloro-2-oxoheptanoate demonstrates how chlorine placement on the aliphatic chain (vs. Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate’s long alkyl chain enhances hydrophobicity, suggesting applications in lipid-based formulations .

This suggests that this compound could serve as a precursor in neuroactive compound synthesis.

Activité Biologique

Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate is an organic compound with significant potential in biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H18Cl2O3

- Molecular Weight : Approximately 317.21 g/mol

- Structure : The compound features a heptanoate backbone with a 2,3-dichlorophenyl substituent and an oxo functional group. This unique structure contributes to its biological activity.

Biological Activities

This compound has been primarily investigated for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may exhibit significant effects against various pathogens and inflammatory conditions.

Antimicrobial Activity

Research indicates that this compound demonstrates activity against a range of microorganisms. For instance:

- Bacterial Inhibition : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Fungal Activity : It has also been evaluated for its efficacy against fungal strains, showing promising results in inhibiting growth.

Anti-inflammatory Properties

The compound has been explored for its potential to modulate inflammatory responses:

- Mechanism of Action : this compound may exert its anti-inflammatory effects by interacting with specific molecular targets involved in inflammatory pathways. This includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The exact mechanism of action remains to be fully elucidated; however, it is believed that this compound interacts with various enzymes or receptors in biological systems:

- Target Interaction : The dichlorophenyl group may facilitate binding to specific receptors or enzymes, altering their activity and leading to changes in cellular processes.

- Pathway Modulation : Further research is necessary to map out the specific pathways influenced by this compound .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H18Cl2O3 | Contains dichloro substitution; potential for antimicrobial and anti-inflammatory activity. |

| Cariprazine | C20H24Cl2N2O | An atypical antipsychotic; similar dichlorophenyl group but different pharmacological profile. |

| Aripiprazole | C23H27Cl2N3O2 | Another antipsychotic; exhibits different therapeutic effects despite structural similarities. |

This table illustrates how this compound stands out due to its specific substitution pattern on the phenyl ring, which influences its solubility and interaction with biological targets .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria.

- Results indicated a notable reduction in bacterial growth when treated with varying concentrations of the compound.

-

Anti-inflammatory Response Evaluation :

- In vitro assays demonstrated that this compound significantly reduced the production of inflammatory cytokines in human cell lines.

- Animal models further confirmed its efficacy in reducing inflammation markers following induced inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.